BenchChemオンラインストアへようこそ!

(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Medicinal Chemistry Structure–Activity Relationship (SAR) Ligand Design

(E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one (CAS 691870-03-8) is a fully synthetic small-molecule benzisoxazole-chalcone hybrid featuring a conjugated enone linker. The benzisoxazole nucleus is recognized as a privileged scaffold in medicinal chemistry owing to its demonstrated potential across antimicrobial, anticancer, anti-inflammatory, and CNS indications.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 691870-03-8
Cat. No. B2357559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
CAS691870-03-8
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CN(C)C
InChIInChI=1S/C19H18N2O2/c1-13-5-4-6-15(11-13)19-16-12-14(7-8-17(16)20-23-19)18(22)9-10-21(2)3/h4-12H,1-3H3/b10-9+
InChIKeyLDGKXASGGYYJJB-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evaluating (E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one (CAS 691870-03-8) for Differentiated Biological R&D Procurement


(E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one (CAS 691870-03-8) is a fully synthetic small-molecule benzisoxazole-chalcone hybrid featuring a conjugated enone linker. The benzisoxazole nucleus is recognized as a privileged scaffold in medicinal chemistry owing to its demonstrated potential across antimicrobial, anticancer, anti-inflammatory, and CNS indications [1]. Within the broader class of chalcone-derived benzisoxazoles, substitution at the 3-aryl position and the nature of the dimethylamino-propenone side chain are critical determinants of bioactivity and physicochemical properties . This guide provides procurement-focused differentiation evidence for the 3-(3-methylphenyl) congener relative to its closest structural analogs to inform rational compound selection.

Why a Generic Benzisoxazole or Unsubstituted Phenyl Analog Cannot Replace (E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one in Focused SAR Libraries


Although the 2,1-benzisoxazole-chalcone framework is shared by several catalog compounds, simple in-class substitution is invalid because the position (meta vs. para) and electronic character (methyl vs. hydrogen, halogen, or methoxy) of the 3-aryl substituent profoundly modulate the electron density of the benzisoxazole ring and the conjugated enone system. These changes translate into divergent logP, solubility, and target-binding profiles that cannot be predicted without specific quantification [1]. Literature on related 3-substituted-2,1-benzisoxazoles demonstrates that even minor aryl substituent changes cause order-of-magnitude shifts in antiplasmodial IC₅₀, antimicrobial MIC, and cytotoxicity CC₅₀ values [2]. Consequently, the 3-(3-methylphenyl) variant must be evaluated as a distinct chemical entity rather than a functional replacement for its 4-methyl, unsubstituted phenyl, 3-fluoro, or 4-chloro congeners.

Quantitative Differentiation Evidence for (E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one vs. Closest Analogs


Meta-Methyl Substituent Confers a Unique Steric and Electronic Profile Not Captured by Halogenated or Methoxy Analogs

The 3-(3-methylphenyl) substitution on the benzisoxazole core introduces a weak electron-donating (+I) effect and a defined steric contour that differs fundamentally from the electron-withdrawing 3-fluoro (CAS 383147-84-0) or 4-chloro (CAS 321433-31-2) analogs, and from the strongly electron-donating 3-methoxy variant (CAS 344275-72-5). In the related series of 3-substituted-2,1-benzisoxazoles, the meta-substituent electronic parameter (σₘ) correlates with logP and cytotoxicity on MCF7 cells, with methyl-substituted derivatives showing intermediate logP values relative to halogenated and methoxy analogs [1]. The target compound's meta-methyl group is also chemically inert, avoiding the metabolic liabilities (oxidative dehalogenation, O-demethylation) associated with halogen and methoxy substituents [2]. No published head-to-head comparison data were found for this exact compound series; the differentiation presented here is class-level inference.

Medicinal Chemistry Structure–Activity Relationship (SAR) Ligand Design

Class-Level Antimicrobial Baseline: 3-Propene-1,2-Benzisoxazoles Demonstrate Substituent-Dependent Zone-of-Inhibition Shifts

While the target compound's exact 2,1-benzisoxazole core differs from the 1,2-benzisoxazole series reported by Shastri et al. (2009), the antimicrobial data from that series illustrate the sensitivity of bioactivity to aryl substitution. Compounds 5b, 5d, 5e, and 5g bearing methyl, chloro, and methoxy substituents on the benzisoxazole aryl ring showed inhibition zones of 11–15 mm against E. coli, S. typhi, S. aureus, and B. subtilis, while unsubstituted or differently substituted analogs (5a, 5c, 5f) were completely inactive (–ve) [1]. This class-level pattern strongly implies that the bioactivity of the target 3-(3-methylphenyl) compound will likewise be governed by its specific substitution pattern, and that it cannot be assumed to behave identically to its 3-phenyl or 3-halogenated analogs. Direct confirmation via agar-cup or broth microdilution assays is required.

Antimicrobial Activity Zone of Inhibition Escherichia coli Staphylococcus aureus

Regioisomeric Methyl Placement (3-Methyl vs. 4-Methyl) Constitutes a Critical SAR Variable in Chalcone-Derived Benzisoxazoles

The target compound (3-methylphenyl) and its closest congener (4-methylphenyl, CAS 691870-00-5) differ solely in the position of the methyl group on the 3-aryl ring. In chalcone-derived benzisoxazole series such as the one described by Tomma et al. (2023), benzisoxazole derivatives exhibited varying antibacterial and antifungal activities against E. coli, B. subtilis, and C. albicans depending on the specific substitution pattern . The meta-methyl (3-methyl) placement is expected to exert a distinct steric and electronic influence on the benzisoxazole ring compared to para-methyl, potentially leading to differential target engagement. No published direct comparison between the 3-methyl and 4-methyl isomers of this exact scaffold was identified; this cross-study inference serves as a rationale for their comparative evaluation.

Regioisomerism Structure–Activity Relationship (SAR) Chalcone Chemistry

Enhanced Conformational Rigidity of the 2,1-Benzisoxazole Enone System May Favor Selective Kinase Binding vs. Flexible 1,2-Benzisoxazole Congeners

The 2,1-benzisoxazole (anthranil) core is a recognized pharmacophore in multiple kinase inhibitor patents, including inhibitors of GSK-3, JAK, PDGFR, and KDR [1]. The target compound's 5-acyl substitution pattern places the conjugated enone in a geometrically constrained orientation relative to the heterocycle, which is distinct from the 3-substituted 1,2-benzisoxazole regioisomers more commonly explored in antipscyhotic drug design [2]. This topological difference is predicted to alter the spatial presentation of the dimethylamino group to kinase hinge regions. While no direct kinase profiling data exist for this compound, the structural foundation supports its deployment as a selective probe for 2,1-benzisoxazole-oriented kinase assays, where 1,2-benzisoxazole congeners have historically failed.

Kinase Inhibition Conformational Analysis Benzisoxazole Isomerism

Research Application Scenarios for (E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one in Academic and Industrial Settings


Meta-Substituent SAR Matrix Expansion for Benzisoxazole-Chalcone Antimicrobial Lead Optimization

This compound serves as the meta-methyl reference point in a systematic SAR library that should include the 3-phenyl (unsubstituted), 3-fluoro, 3-chloro, 3-methoxy, and 4-methyl isomers. As demonstrated by Shastri et al. (2009), methyl substitution pattern is a decisive switch for antimicrobial activity in 3-propene-1,2-benzisoxazoles [1]; the target compound is required to complete the meta-substitution vector. Researchers should evaluate all library members in parallel agar-cup or microdilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains to quantify the meta-methyl contribution.

2,1-Benzisoxazole-Focused Kinase Profiling Against GSK-3, JAK, and PDGFR Targets

The 2,1-benzisoxazole scaffold is specifically claimed in kinase inhibitor patents covering GSK-3, JAK, PDGFR, and KDR [2]. The target compound's 5-enone substitution provides a unique vector for hinge-region hydrogen bonding that is inaccessible to 1,2-benzisoxazole regioisomers. Procurement is recommended for medium-throughput kinase selectivity panels, with comparison to the 1,2-benzisoxazole analog to confirm scaffold-specific selectivity.

Regioisomeric Profiling for 3- vs. 4-Methyl SAR in Benzisoxazole-Chalcone Hybrids

The 3-methylphenyl (target) and 4-methylphenyl (CAS 691870-00-5) isomers form a regioisomeric pair essential for understanding the positional effects of methyl substitution on benzisoxazole bioactivity. Tomma et al. (2023) demonstrated that chalcone-derived benzisoxazoles exhibit substitution-dependent antimicrobial profiles . Researchers should procure both isomers and test them under identical assay conditions to generate the first direct regioisomeric comparison for this scaffold.

Metabolic Stability Screening of Methyl vs. Halogen vs. Methoxy Benzisoxazole Congeners

The chemically inert meta-methyl group avoids the metabolic hot-spots associated with halogenated (oxidative dehalogenation) and methoxy-substituted (O-demethylation) analogs. The target compound is therefore the recommended negative control for cytochrome P450 stability assays comparing halogenated and methoxylated benzisoxazole-chalcone series, enabling deconvolution of substituent-specific metabolic liabilities [3].

Quote Request

Request a Quote for (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.